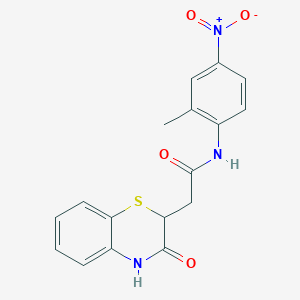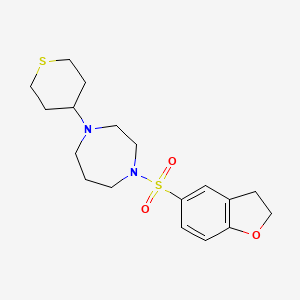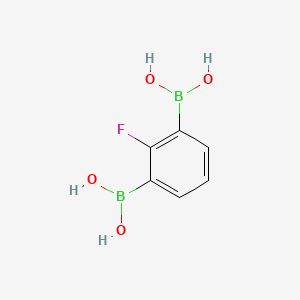
2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide, also known as DIMATE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antifungal and Antibacterial Properties
Research has identified certain derivatives of 2-oxo-indole compounds, which share a similar structural framework with 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide, as having significant antifungal and antibacterial properties. For instance, derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have shown promising fungicidal activity against Candida and Aspergillus species (Bardiot et al., 2015). Additionally, some novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Synthesis and Chemical Properties
The compound's structural class has been used in various synthetic methods to create pharmacologically relevant compounds. A study details a new synthesis of Rizatriptan, an indole derivative, which emphasizes the versatility of these compounds in pharmaceutical synthesis (Rádl et al., 2008). Another research demonstrates the synthesis of biologically active 1,3-dihydro-3,3-dimethyl-2H-indol-2-one derivatives, highlighting the compound class's relevance in developing potential therapeutics (Lee et al., 1995).
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(3-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-5-23(16-10-8-9-14(2)13-16)21(25)20(24)19-15(3)22(4)18-12-7-6-11-17(18)19/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKXTSVUJMBKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437102.png)
![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)
![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)



![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2437111.png)





![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2437119.png)
